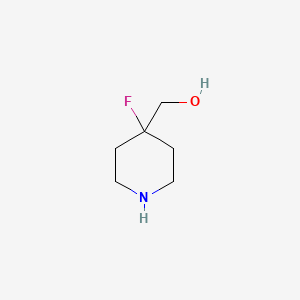

(4-Fluoropiperidin-4-YL)methanol

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of piperidine chemistry and fluorine incorporation into organic molecules. Piperidine derivatives have been recognized as pharmaceutically important scaffolds since the early twentieth century, with their six-membered heterocyclic structure providing favorable pharmacological properties. The systematic incorporation of fluorine atoms into organic molecules gained significant momentum during the mid-twentieth century as researchers recognized fluorine's unique ability to modulate molecular properties without drastically altering overall molecular size. The specific synthesis and characterization of this compound represents a convergence of these two important chemical developments.

The compound's discovery and development can be traced to the growing interest in fluorinated pharmaceutical intermediates during the late twentieth and early twenty-first centuries. As pharmaceutical researchers sought to enhance the metabolic stability, bioavailability, and selectivity of drug candidates, fluorinated analogs of known bioactive molecules became increasingly valuable. The specific positioning of both fluorine and hydroxymethyl substituents at the fourth carbon of the piperidine ring creates a unique chemical environment that has proven particularly useful in medicinal chemistry applications. Historical records indicate that this compound was first synthesized and characterized as part of broader synthetic programs aimed at developing novel pharmaceutical intermediates.

The evolution of synthetic methodologies for preparing this compound reflects advances in fluorination chemistry and piperidine functionalization techniques. Early synthetic approaches relied on multi-step sequences involving sequential introduction of functional groups, while more recent methodologies have emphasized direct fluorination and concurrent functionalization strategies. The compound's inclusion in major chemical databases and commercial availability through specialized chemical suppliers indicates its established importance in contemporary chemical research and development programs.

Relevance in Contemporary Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its multifaceted applications across pharmaceutical, medicinal, and synthetic chemistry domains. The compound serves as a critical intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and psychiatric disorders. Research indicates that fluorinated piperidine derivatives exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, making them attractive scaffolds for drug development programs. The unique structural features of this compound, including the strategic placement of fluorine and hydroxymethyl groups, contribute to its utility in structure-activity relationship studies and medicinal chemistry optimization programs.

Contemporary pharmaceutical research has demonstrated the compound's significant value as a building block for synthesizing complex therapeutic agents. The presence of the fluorine atom at the fourth position of the piperidine ring influences the electronic properties of the molecule, potentially enhancing binding interactions with specific biological targets. Research findings suggest that fluorinated piperidine derivatives can exhibit improved selectivity profiles compared to their non-fluorinated analogs, making them particularly valuable in developing targeted therapeutic agents. The hydroxymethyl functionality provides additional opportunities for chemical modification and conjugation, expanding the compound's utility in drug design and development applications.

Properties

IUPAC Name |

(4-fluoropiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCPBCNFXXRANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307235 | |

| Record name | 4-Fluoro-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-11-2 | |

| Record name | 4-Fluoro-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949100-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Piperidine Derivatives

- Starting Material: Piperidine or substituted piperidine derivatives.

- Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used to introduce the fluorine atom selectively at the 4-position of the piperidine ring.

- Reaction Conditions: Controlled temperature (often 0-25 °C) to avoid side reactions; inert atmosphere to prevent oxidation.

- Outcome: Formation of 4-fluoropiperidine intermediate.

Hydroxymethylation

- Reagents: Formaldehyde (as a source of hydroxymethyl group) and a reducing agent such as sodium borohydride.

- Mechanism: The fluorinated piperidine undergoes nucleophilic addition of formaldehyde at the 4-position, followed by reduction to yield (4-Fluoropiperidin-4-yl)methanol.

- Conditions: Typically carried out in alcoholic solvents (e.g., methanol or ethanol) at low temperature to moderate temperature (0-40 °C).

Industrial Preparation Methods

- Continuous Flow Synthesis: To improve yield and purity, continuous flow reactors are employed where reagents are mixed under controlled temperature and pressure conditions.

- Automation: Automated control of reagent feed rates, temperature, and reaction time optimizes the process.

- Purification: Distillation and crystallization techniques are used to isolate the product with high purity.

- Storage: The hydrochloride salt form is often prepared for better stability and solubility, stored at low temperatures (-20 °C to -80 °C) to maintain integrity.

Detailed Preparation Protocol Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Piperidine + DAST, 0-25 °C, inert atmosphere | Fluorination at 4-position | 4-Fluoropiperidine intermediate |

| 2 | 4-Fluoropiperidine + Formaldehyde + NaBH4, MeOH, 0-40 °C | Hydroxymethylation and reduction | This compound |

| 3 | Purification by crystallization or distillation | Isolation of pure compound | Pure this compound |

Research Findings and Improvements

- Chiral Catalysts: Use of diphenylprolinol-TMS catalyst and molecular sieves has been reported to improve stereoselectivity and yield in related piperidine derivatives synthesis, suggesting potential for enantioselective synthesis of fluoropiperidinols.

- Reducing Agents: Sodium borohydride is preferred for mild reduction; other hydrides such as lithium aluminum hydride may be used but require stricter conditions.

- Solvent Effects: Alcoholic solvents facilitate hydroxymethylation and reduction; co-solvents like PEG300 and Tween 80 are used in formulation but less so in synthesis.

- Yield and Purity: Industrial processes achieve yields around 75% with enantiomeric purity >99% when chiral catalysts are employed.

Summary of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fluorination with DAST | Piperidine, DAST | 0-25 °C, inert atmosphere | Selective fluorination, mild conditions | Requires careful handling of DAST |

| Hydroxymethylation with Formaldehyde + NaBH4 | 4-Fluoropiperidine, Formaldehyde, NaBH4 | Alcoholic solvent, 0-40 °C | Efficient introduction of hydroxymethyl group | Sensitive to moisture and temperature |

| Continuous Flow Synthesis | Automated reactors, controlled feed | Optimized temperature and pressure | High yield, scalable | Requires specialized equipment |

| Chiral Catalyst-Assisted Synthesis | Diphenylprolinol-TMS, molecular sieves | Controlled dehydration and reduction | High enantiomeric purity | More complex setup |

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropiperidin-4-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 4-Fluoropiperidine-4-carboxylic acid.

Reduction: 4-Fluoropiperidine.

Substitution: 4-Azidopiperidine.

Scientific Research Applications

Medicinal Chemistry

(4-Fluoropiperidin-4-YL)methanol serves as a crucial building block in the development of pharmaceuticals targeting various medical conditions, particularly neurological disorders. Its structure allows for enhanced binding affinity to biological targets due to the presence of the fluorine atom, which improves metabolic stability.

Therapeutic Applications :

- Neurological Disorders : Investigated for potential use in treating conditions such as depression and anxiety disorders.

- Cancer Research : Preliminary studies indicate that derivatives can inhibit cell growth in cancer cell lines by activating AMP-activated protein kinase (AMPK) pathways.

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling. Notably, it has shown promising results against PDE5, with an IC50 value indicating effective inhibition at nanomolar concentrations.

| Compound | IC50 (nM) | Biological Target |

|---|---|---|

| 4c | 343 | PDE5 |

| 4d | 362 | PDE5 |

| (S)-4h | 64 | PDE5 |

These findings suggest that this compound could be valuable in developing treatments for conditions related to PDE dysregulation, such as erectile dysfunction and pulmonary hypertension.

Agrochemical Applications

In addition to medicinal uses, this compound is also explored in the synthesis of agrochemicals. Its unique chemical properties make it suitable for developing new pesticides or herbicides that require specific biological activity.

Case Study 1: Inhibition of PDE5

A study focused on various piperidine derivatives identified this compound as having significant inhibitory potential against PDE5. The research indicated that the compound's structure allows it to effectively compete with natural substrates at low concentrations, suggesting its utility in treating erectile dysfunction.

Case Study 2: Anti-Cancer Activity

Research into similar fluorinated piperidine derivatives demonstrated their ability to selectively inhibit growth in human cancer cell lines by activating AMPK. This mechanism is critical for regulating cellular energy homeostasis, making these compounds potential candidates for cancer therapeutics.

Mechanism of Action

The mechanism of action of (4-Fluoropiperidin-4-YL)methanol depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares (4-Fluoropiperidin-4-YL)methanol with six analogues, emphasizing substituents, molecular properties, and biological relevance:

Pharmacological and Physicochemical Properties

- Antimalarial Activity : Compounds 7 and 8 exhibit enhanced activity against resistant Plasmodium due to halogenated aromatic rings, which improve target binding .

- Stereochemical Impact : The (3S,4R) configuration in the target compound is critical for serotonin reuptake inhibition, whereas the trans isomer lacks this specificity .

- Solubility : Hydrochloride salts (e.g., Compound 2) show higher aqueous solubility (≥98% purity) compared to free bases .

- Stability: Pyrimidine derivatives (e.g., 4-Methoxypyrimidinemethanol) require storage at -20°C due to sensitivity to hydrolysis .

Biological Activity

(4-Fluoropiperidin-4-YL)methanol is a compound featuring a piperidine ring with a fluorine atom and a hydroxymethyl group. This structure imparts unique biological properties, making it an interesting subject for research in medicinal chemistry and pharmacology. The compound has been investigated for its potential applications in drug development, particularly in targeting various biological pathways.

The molecular formula of this compound is C6H12FNO, and it is characterized by the presence of a fluorine substituent which enhances its binding affinity to biological targets. The hydroxymethyl group allows for hydrogen bonding, stabilizing interactions with enzymes and receptors, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The fluorine atom increases the compound's binding affinity and selectivity towards various receptors, thereby influencing biochemical pathways.

- Hydrogen Bonding : The hydroxymethyl group can participate in hydrogen bonding, further stabilizing interactions with target proteins .

1. Inhibitory Effects

Recent studies have shown that compounds similar to this compound exhibit inhibitory effects on certain enzymes. For instance, fluorine-substituted piperidine derivatives have demonstrated promising results in inhibiting phosphodiesterase (PDE) enzymes, which are critical in cellular signaling pathways:

| Compound | IC50 (nM) | Biological Target |

|---|---|---|

| 4c | 343 | PDE5 |

| 4d | 362 | PDE5 |

| (S)-4h | 64 | PDE5 |

These findings indicate that the introduction of fluorine into the piperidine structure can enhance inhibitory activity against PDEs, which are implicated in various diseases including erectile dysfunction and pulmonary hypertension .

2. Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders : Due to its piperidine structure, it is being explored for developing therapeutic agents targeting neurological conditions.

- Cancer Research : Preliminary studies suggest that similar compounds can selectively inhibit cell growth in human cancer cell lines by activating AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis .

Case Study 1: Inhibition of PDE5

In a study investigating the inhibitory effects of various piperidine derivatives on PDE5, this compound was identified as a compound with significant inhibitory potential. The study reported an IC50 value indicating effective inhibition at nanomolar concentrations, suggesting its utility in treating conditions related to PDE5 dysregulation .

Case Study 2: Metabolic Stability

A comparative analysis of metabolic stability in rat liver microsomes highlighted that fluorinated piperidine derivatives exhibited enhanced stability compared to their non-fluorinated counterparts. This characteristic is crucial for developing long-lasting therapeutic agents as it affects the pharmacokinetic profiles of these compounds .

Q & A

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess ring-flipping kinetics in the piperidine moiety .

- Isotopic Labeling : F NMR to track fluorine’s electronic environment and rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.